Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

Nanolithography Photoresist Thin Film

Choose this precise t-BOC-protected styrenic monomer over lower-cost substitutes like 4-acetoxystyrene or 4-tert-butoxystyrene. Only the tert-butoxycarbonyl group undergoes clean, acid-catalyzed deprotection to yield volatile isobutene and CO₂, enabling the chemical amplification essential for 0.75 µm resolution in KrF photoresists. Competing protecting groups require harsher conditions and leave non-volatile residues that degrade pattern fidelity. The t-BOC group also remains stable under RAFT polymerization, allowing synthesis of well-defined precursor polymers with low dispersities before controlled deprotection to poly(4-vinylphenol). Verify purity and packaging options below.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 87188-51-0
Cat. No. B1593617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester
CAS87188-51-0
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C
InChIInChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3
InChIKeyGJWMYLFHBXEWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester (CAS 87188-51-0) for Advanced Material Synthesis


Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester, commonly known as tert-butyl 4-vinylphenyl carbonate (tBVPC) or 4-(tert-butoxycarbonyloxy)styrene, is a bifunctional styrenic monomer with a molecular weight of 220.27 g/mol [1]. Its chemical structure combines a polymerizable vinyl group with an acid-labile tert-butoxycarbonyl (t-BOC) protecting group, which shields the phenolic hydroxyl group of the parent 4-vinylphenol [1]. This design is central to its utility in advanced material science, particularly as a key building block for chemically amplified photoresists [2] and in the synthesis of functional polymers where controlled, post-polymerization deprotection is required [3].

Risk Analysis: Why Substituting Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester with Other Protected Phenols is Scientifically Unjustified


The procurement of a generic protected 4-vinylphenol in place of this specific t-BOC derivative is a high-risk substitution due to fundamental differences in deprotection chemistry, polymer solubility, and photolithographic performance. While compounds like 4-acetoxystyrene [1] or 4-tert-butoxystyrene [2] also serve as protected monomers, their protecting groups are not acid-labile under identical conditions [3]. The t-BOC group on this compound is specifically designed for a clean, acid-catalyzed deprotection that yields volatile byproducts (isobutene and CO₂), enabling a highly efficient chemical amplification and a stark polarity switch from hydrophobic to hydrophilic [4]. This mechanism is the cornerstone of its function in high-resolution positive-tone photoresists, a property that cannot be replicated by monomers with acetyl or simple alkyl ether protecting groups, which would require harsher or less compatible deprotection conditions and may leave non-volatile residues that compromise pattern fidelity [5].

Quantitative Evidence: Validating the Performance of Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester Against Key Alternatives


Quantitative Photopatterning Resolution: 0.75 µm Line/Space Capability in Copolymer LB Films

When copolymerized with N-dodecylacrylamide (DDA) to form a Langmuir-Blodgett (LB) film, the tBVPC-containing copolymer p(DDA-tBVPC) enables a positive-tone pattern with a resolution of 0.75 µm after deep UV irradiation and alkaline development [1]. This resolution represents the highest achievable with the photomask employed, confirming its suitability for high-fidelity patterning at the sub-micron scale. This performance is a direct result of the t-BOC group's efficient photoacid-catalyzed deprotection and the subsequent polarity change [1].

Nanolithography Photoresist Thin Film

Physical State and Processability: Liquid at Room Temperature vs. Solid 4-Vinylphenol

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester is a liquid at room temperature, with a melting point of 27-29 °C , in contrast to its parent compound, 4-vinylphenol, which is a solid with a melting point of approximately 73.5 °C [1]. This difference in physical state is a quantifiable advantage for processing, as the liquid monomer is easier to handle, measure, and transfer without the need for pre-heating or dissolution, simplifying polymerization setups .

Material Science Polymer Chemistry Monomer Handling

Thermal Stability and Volatility: Lower Boiling Point and Higher Decomposition Temperature

The target compound exhibits a boiling point of 187 °C , significantly lower than the ~260 °C boiling point reported for 4-acetoxystyrene [1]. Simultaneously, it is noted for having a 'relatively high decomposition temperature' [2]. This combination of a moderate boiling point with high thermal stability is advantageous for post-polymerization purification or removal of residual monomer, as well as for processing at elevated temperatures without unintended degradation.

Thermal Analysis Polymer Synthesis Process Safety

Commercial Availability: Stabilized High-Purity Form for Direct Use in Critical Applications

This monomer is commercially available from major suppliers in a high-purity grade (≥98% assay) and is pre-stabilized with specific inhibitors to prevent premature polymerization during storage and handling . For instance, one vendor supplies the material stabilized with 25 ppm of phenothiazine , while another uses tert-butylcatechol (TBC) . This ready-to-use, stabilized format is a critical procurement differentiator as it eliminates the need for in-house purification and inhibitor addition, ensuring consistent polymerization kinetics and reducing the risk of monomer degradation prior to use.

Procurement Supply Chain Material Specification

Application Scenarios for Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester Driven by Verifiable Performance Data


Development of High-Resolution Chemically Amplified Photoresists

The core value of this monomer lies in its function as the backbone resin for chemically amplified positive-tone photoresists, specifically those designed for 248 nm (KrF) deep-UV lithography [1]. The quantifiable resolution of 0.75 µm in copolymer LB films [2] validates its capacity for high-fidelity pattern transfer. Its t-BOC group enables a highly efficient photoacid-catalyzed deprotection, which is the foundation for the chemical amplification mechanism essential for modern semiconductor manufacturing [1].

Synthesis of Well-Defined Functional Polymers via Controlled Radical Polymerization

The t-BOC protecting group on this styrenic monomer is stable under the neutral conditions of controlled radical polymerization techniques like RAFT [3]. This stability allows for the synthesis of well-defined precursor polymers with predictable molecular weights and low dispersities. The subsequent acid-catalyzed deprotection of the t-BOC groups cleanly yields poly(4-vinylphenol), a material with valuable properties for electronics and biomedical applications, without side reactions that can broaden molecular weight distribution [4].

Fabrication of Advanced Polymeric Separation Media and Biomedical Copolymers

The monomer is utilized as a key building block for synthesizing functional copolymers, such as poly(styrene-alt-maleic anhydride) derivatives, which are under investigation as drug delivery vehicles for therapies ranging from cancer to inflammatory disorders [5]. Its protected phenol group allows for the creation of hydrophobic precursors that can be readily copolymerized, with the final hydrophilic, bioactive poly(4-vinylphenol) segments exposed only after a controlled, post-polymerization deprotection step. This synthetic strategy enables precise control over polymer architecture and functionality [6].

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